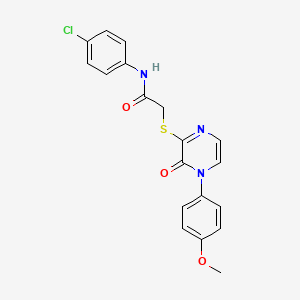

3-(Chloromethyl)-4-methylpyridazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

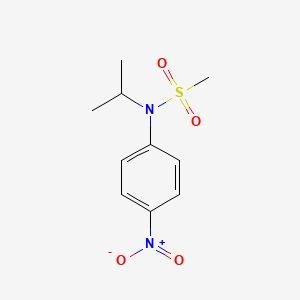

3-(Chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N. It is used in various scientific and industrial applications . It is a yellow powder or yellow-tan solid with an irritating odor .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Chloromethyl)pyridine hydrochloride are not available, it is known that this compound is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .Applications De Recherche Scientifique

Synthesis and Purification Techniques

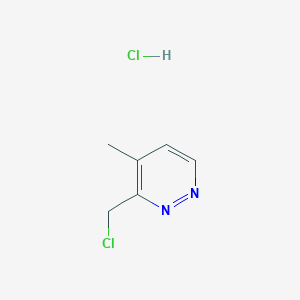

A significant area of study is the synthesis and purification of derivatives of methylpyridazine, such as 3-(Chloromethyl)-4-methylpyridazine. Research by Yang Shao-juan (2012) introduced a synthesis method for 3-chloro-4-methylpyridazine, emphasizing its importance as an intermediate for pesticides and anti-viral drugs. The synthesis process involved four steps, starting with hydrazine hydrate and citraconic anhydride, and resulted in a 30% product yield. This method is highlighted for its mild reaction conditions, readily available materials, and suitability for industrial production (Yang Shao-juan, 2012).

Additionally, Zhao Chun-shen (2009) reported on the synthesis of 3-chloro-5-methylpyridazine, another important intermediate for pesticides and antiviral drugs. This process was achieved through chlorination, substitution, and oxidation reactions, starting from citraconic anhydride and leading to a 27% total product yield. The study verified the structure of the synthesized compound using IR and 1H NMR techniques (Zhao Chun-shen, 2009).

Chemical Reactions and Properties

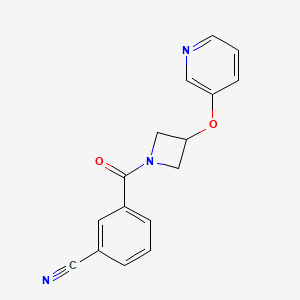

The research on methyl derivatives of pyridazine compounds, including their chlorination and the resulting chemical reactions, is another key application area. K. Rubina et al. (1989) investigated the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole by N-chlorosuccinimide, leading to chloromethylpyridine and dichloromethylpyrazine products. This study provides insights into preparative yields and chemical reactivity of these compounds (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).

Applications in Imaging and Cancer Research

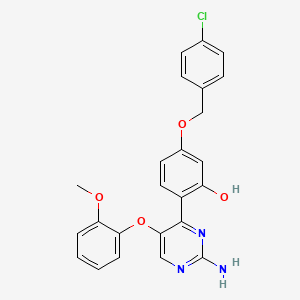

An intriguing application of related compounds is in the field of imaging and cancer research. The study by A. Amoroso et al. (2008) on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its use as a thiol-reactive luminescent agent. This compound, with its long luminescence lifetime and large Stokes shift, accumulates in mitochondria, marking the first application of a 3MLCT luminescent agent for specific targeting in imaging. Such studies underscore the potential for these compounds in advanced medical research and diagnostic imaging (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as mechlorethamine, an alkylating drug, have been used as antineoplastic agents to treat various forms of cancer .

Mode of Action

- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .

- The induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

Alkylating agents are known to interfere with dna replication and rna transcription, which can affect multiple biochemical pathways .

Result of Action

Alkylating agents can cause cell death by interfering with dna replication and rna transcription .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the substance is classified as toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These factors should be considered when handling and disposing of the compound.

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methylpyridazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEJUPZTFKVMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4-methylpyridazine hydrochloride | |

CAS RN |

1956370-79-8 |

Source

|

| Record name | 3-(chloromethyl)-4-methylpyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

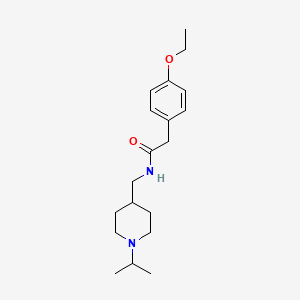

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)

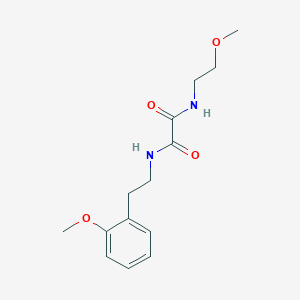

![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)